3-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-3-methylbutanoic acid
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Overview
Description
3-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-3-methylbutanoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl group and a methylbutanoic acid moiety. Its applications span across chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as crystallization or chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the piperidine nitrogen, allowing selective reactions at other sites. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
- 1-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 2-(1-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
3-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the methylbutanoic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C15H27NO4 |
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Molecular Weight |
285.38 g/mol |
IUPAC Name |
3-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-8-6-7-11(10-16)15(4,5)9-12(17)18/h11H,6-10H2,1-5H3,(H,17,18) |
InChI Key |
RYVVZPUDSLWVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C)(C)CC(=O)O |
Origin of Product |
United States |
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